molecular formula C21H16N2O2S B2819868 3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 312914-29-7

3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B2819868
M. Wt: 360.43
InChI Key: GMBRXZVHBZCFIT-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles are synthesized by researchers for their wide range of biological activities . The synthesis of thiazole derivatives involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives related to the naphthalene-carboxamide class of compounds, which include efforts towards understanding their chemical properties and crystalline structures. For instance, a study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene variants, provided insights into their molecular structures through various spectroscopic techniques and X-ray diffraction analysis. These compounds have been characterized for their potential in forming stable crystalline structures, offering a foundation for further exploration in various scientific applications (Özer et al., 2009).

Biological Activities

Research has also explored the biological activities of naphthalene-carboxamide derivatives, investigating their potential in fields such as antibacterial, anticancer, and anti-inflammatory applications. For instance:

  • Antibacterial and Herbicidal Activity: Studies on ring-substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated significant biological activities, including inhibition of photosynthetic electron transport and antimicrobial effects against various bacterial strains (Kos et al., 2013).
  • Anticancer Evaluation: Synthesis and evaluation of 2-(naphthalen-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have shown promising in vitro anticancer activity, highlighting the potential of naphthalene-carboxamide derivatives in oncology research (Salahuddin et al., 2014).

Safety And Hazards

The safety and hazards of thiazole compounds depend on their specific structure. Some thiazole compounds, such as certain drugs, have been found to have side effects .

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-19-12-16-10-6-5-9-15(16)11-17(19)20(24)23-21-22-18(13-26-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRXZVHBZCFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide

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